molecular formula C5H3ClN4 B12826072 5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine

Cat. No.: B12826072
M. Wt: 154.56 g/mol
InChI Key: LMZPLKVZTQRTFR-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused ring structure, which includes a triazole ring and a pyrimidine ring. The presence of a chlorine atom at the 5th position of the triazole ring adds to its unique chemical properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZPLKVZTQRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with formamide under acidic conditions to form the triazole ring, followed by cyclization with cyanogen bromide to form the pyrimidine ring . Another method involves the oxidative cyclization of pyrimidinylhydrazones using iodine in the presence of a base .

Industrial Production Methods

Industrial production of 5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include derivatives with various functional groups replacing the chlorine atom. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with adenosine receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine is unique due to the presence of the chlorine atom at the 5th position, which influences its reactivity and biological activity. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its potential as a versatile pharmacophore in drug discovery .

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